N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
This compound belongs to the triazolopyridazine class, characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural features include:
- 3,4-dimethoxyphenethyl group: A lipophilic substituent linked via an acetamide bridge.
- Thioether linkage: The sulfur atom at position 3 may enhance metabolic stability or modulate electronic properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-30-18-7-5-15(12-19(18)31-2)9-11-24-21(29)14-32-22-26-25-20-8-6-17(27-28(20)22)16-4-3-10-23-13-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPQXRFYXFVOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 47e | T47D (breast) | 43.4 |
| 47f | HCT116 (colon) | 6.2 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's thioacetamide moiety may contribute to its antimicrobial properties. Research indicates that thioamide derivatives possess antibacterial and antifungal activities. Further investigations are needed to quantify these effects against specific pathogens.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : It can affect pathways related to cell survival and proliferation.
- Interaction with DNA : Some studies suggest it may bind to DNA or interfere with DNA synthesis.
Study 1: Anticancer Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (T47D). The IC50 value was determined to be 43.4 μM.
Study 2: Antimicrobial Properties
In a separate investigation focusing on thioamide derivatives, it was found that several compounds displayed notable antibacterial activity against Gram-positive bacteria. While specific data on the compound is limited, the structural similarity suggests potential efficacy.
Comparison with Similar Compounds
Key Structural Variations
The following compounds share structural similarities but exhibit critical differences in substituents and physicochemical properties:
Physicochemical and Functional Implications
- Electronic Effects :
- Metabolic Stability : The thioether linkage in both compounds may resist oxidative degradation compared to ether or ester analogs .
Hypothetical Pharmacological Profiles
- Target Affinity : The pyridin-3-yl group may confer selectivity toward kinases or neurotransmitter receptors, whereas methoxyphenyl analogs () might target cytochrome P450 enzymes or G-protein-coupled receptors.
- Toxicity: The absence of mutagenic substituents (e.g., aromatic amines in ) suggests lower genotoxic risk compared to heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) .
Q & A
Q. What synthetic routes are recommended for N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized for yield improvement?
The synthesis of this compound involves multi-step organic reactions, including cyclocondensation, thiolation, and amide coupling. A common approach is to first prepare the [1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazides with nitriles or carbonyl derivatives under acidic conditions . The thioacetamide moiety can be introduced through nucleophilic substitution using mercaptoacetic acid derivatives. To optimize yields, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically tested using Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry optimizations for similar heterocycles .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromaticity .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.
- X-ray Crystallography : For unambiguous structural determination of crystalline intermediates .
- HPLC-PDA : To assess purity (>95%) and detect trace impurities from side reactions .
Q. What safety precautions and storage conditions are recommended for handling this compound?
While specific hazard data for this compound is limited, general precautions for handling thioacetamides and heterocycles apply:
- Use personal protective equipment (PPE) including nitrile gloves and fume hoods.
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Avoid aqueous or protic solvents if the compound shows hydrolytic instability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in preclinical studies?
Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) may arise from differences in assay conditions (pH, solvent systems) or off-target effects. To resolve this:
- Perform orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.
- Synthesize structural analogs (e.g., replacing the pyridinyl group with other aromatic systems) to isolate pharmacophore contributions .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity independently of assay conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies to improve target selectivity?
SAR studies should focus on:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to the pyridazine ring to enhance metabolic stability and binding .
- Side-Chain Variations : Replacing the 3,4-dimethoxyphenethyl group with substituted benzyl or alkyl chains to modulate lipophilicity .
- Computational Docking : Use molecular dynamics simulations to predict interactions with target proteins and prioritize analogs for synthesis .
Q. How can computational modeling guide the optimization of pharmacokinetic properties like solubility and bioavailability?
- LogD and pKa Prediction : Tools like ACD/Labs or MarvinSuite can estimate partition coefficients (LogD at pH 5.5/7.4) to identify solubility-limiting groups .
- Permeability Screening : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) to correlate computational predictions with experimental data.
- Prodrug Design : If poor solubility persists, introduce hydrolyzable esters or phosphate groups to enhance aqueous compatibility .
Q. What methodologies address stability challenges during in vitro and in vivo studies?
- For Hydrolytic Instability : Replace the thioacetamide bond with a more stable sulfone or methylene linker .
- Formulation Strategies : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions to improve solubility and prolong half-life .
- Metabolic Profiling : Conduct LC-MS/MS studies with liver microsomes to identify degradation pathways and guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
